![molecular formula C26H17N3O3 B303183 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays an essential role in cell division and is overexpressed in various types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.
作用机制
PLK1 is a key regulator of cell division, playing a critical role in mitosis. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide inhibits PLK1 by binding to the ATP-binding site of the kinase domain, preventing its activity. This leads to mitotic arrest and subsequent cell death.
Biochemical and physiological effects:
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to induce mitotic arrest in cancer cells, leading to cell death. It has also been shown to inhibit tumor growth in animal models of cancer. However, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has also been shown to have off-target effects, including inhibition of other kinases. This can lead to unwanted side effects and limit its use as an anticancer agent.
实验室实验的优点和局限性
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, showing promise as an anticancer agent. However, its off-target effects and limited bioavailability have been a challenge for its development as a clinical drug. In addition, its high cost and complex synthesis make it difficult to produce in large quantities for use in lab experiments.
未来方向
Include the development of more potent and selective PLK1 inhibitors, as well as the investigation of combination therapies with other anticancer agents. In addition, the identification of biomarkers that can predict response to PLK1 inhibitors can help to personalize treatment and improve outcomes for cancer patients.
合成方法
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide can be synthesized using a multistep process involving the coupling of 2-bromo-1,1'-biphenyl with 2-pyridinecarboxylic acid, followed by cyclization with phthalic anhydride and subsequent coupling with 5-aminoisoindoline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been studied for its potential as an anticancer agent, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer. It has also shown promise in the treatment of acute myeloid leukemia. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide works by inhibiting PLK1, which is essential for cell division. By inhibiting PLK1, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide prevents cancer cells from dividing and proliferating.
属性
产品名称 |
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide |
|---|---|
分子式 |
C26H17N3O3 |
分子量 |
419.4 g/mol |
IUPAC 名称 |
1,3-dioxo-2-(2-phenylphenyl)-N-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C26H17N3O3/c30-24(28-23-12-6-7-15-27-23)18-13-14-20-21(16-18)26(32)29(25(20)31)22-11-5-4-10-19(22)17-8-2-1-3-9-17/h1-16H,(H,27,28,30) |
InChI 键 |
NTCXNTGOQQOKCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)

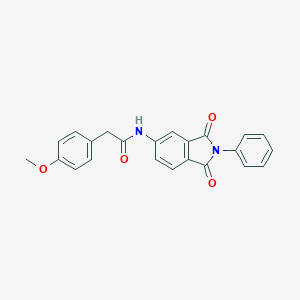
![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
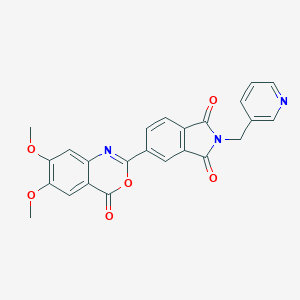
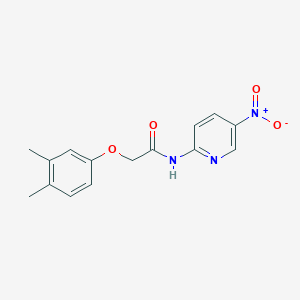
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
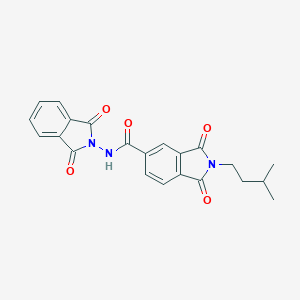
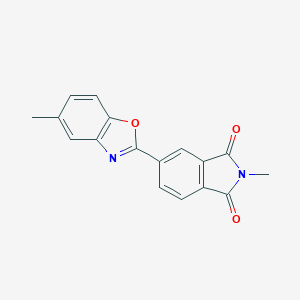
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
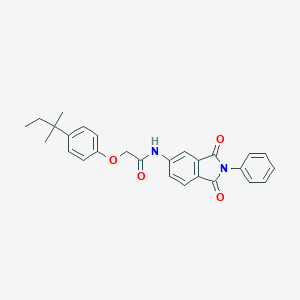
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)